

# Technical Application Note: 2-(Dimethylamino)quinoline-4-carboxylic Acid

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## Compound of Interest

**Compound Name:** 2-(Dimethylamino)quinoline-4-carboxylic acid

**CAS No.:** 933728-79-1

**Cat. No.:** B603303

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## Deciphering GPR35 Signaling: A Selective Agonist Probe & Scaffold

### Introduction & Biological Significance

**2-(Dimethylamino)quinoline-4-carboxylic acid** (CAS: 933728-79-1) is a specialized heterocyclic building block and bioactive probe belonging to the cinchoninic acid class. While historically associated with antimalarial pharmacophores, its primary utility in modern pharmacology lies in its activity as a G-Protein Coupled Receptor 35 (GPR35) agonist and its role as a privileged scaffold for fragment-based drug discovery (FBDD).

This compound acts as a synthetic isostere of Kynurenic Acid (the endogenous GPR35 ligand). By substituting the 4-hydroxyl group of kynurenic acid with a carboxylic acid and introducing a dimethylamino group at position 2, the molecule retains the critical electrostatic footprint required for receptor binding while altering metabolic stability and lipophilicity.

### Key Applications:

- GPR35 Agonism: Used to study the orphan receptor GPR35, which regulates inflammation, pain perception (nociception), and gastrointestinal homeostasis.
- Fragment-Based Drug Discovery: Serves as a "core fragment" for developing inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).
- Chemical Biology: Acts as a ligand to induce
  - arrestin recruitment and receptor internalization in assay development.

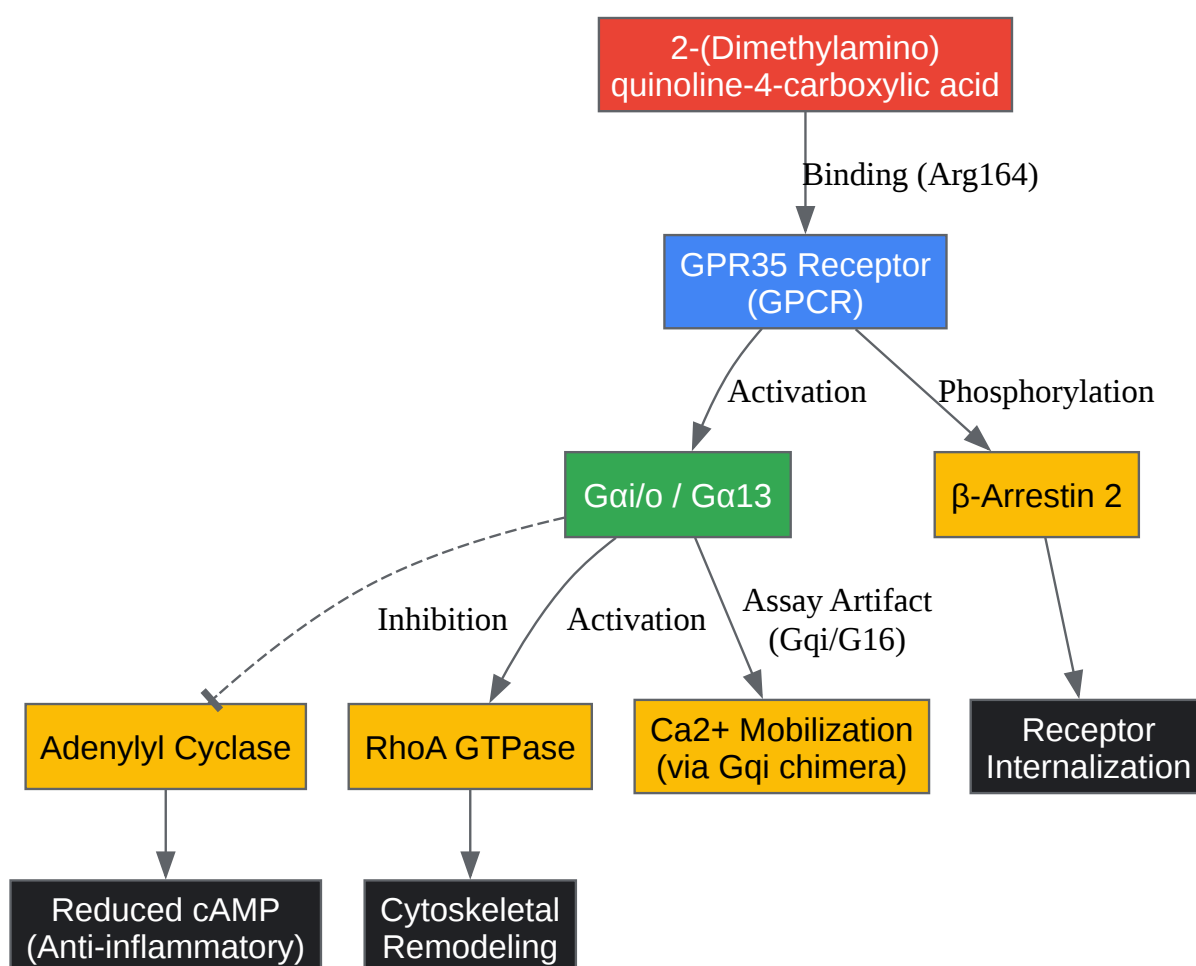
## Mechanism of Action: GPR35 Activation

The biological activity of **2-(dimethylamino)quinoline-4-carboxylic acid** is defined by its interaction with the orthosteric site of GPR35.

- Ligand Binding: The carboxylate moiety forms a salt bridge with Arg164 (human GPR35), a critical residue for ligand recognition. The quinoline ring engages in
  - 
  - stacking with aromatic residues (e.g., Tyr168) in the binding pocket.
- Signal Transduction: Upon binding, the compound stabilizes the active conformation of GPR35.
  - G
    - Pathway: RhoA activation
    - Cytoskeletal remodeling.
  - G
    - Pathway: Inhibition of Adenylyl Cyclase
    - Reduced cAMP.
  - -Arrestin Recruitment: Desensitization and internalization of the receptor.

- Physiological Outcome: In immune cells (macrophages/mast cells), activation suppresses cytokine release (anti-inflammatory). In nociceptors, it modulates pain signaling.

## Visualization: GPR35 Signaling Cascade



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Caption: GPR35 signaling pathways activated by 2-amino-quinoline derivatives. Note: Calcium mobilization is often measured using Gqi chimeric G-proteins in vitro.

## Experimental Protocols

### Protocol A: Compound Preparation & Solubility

- Molecular Weight: 216.24 g/mol

- Solubility: Low in neutral water; soluble in DMSO (up to 50 mM) or dilute alkali (0.1 M NaOH).

#### Step-by-Step Preparation:

- Stock Solution (10 mM): Weigh 2.16 mg of powder. Dissolve in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.
- Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
- Working Solution: Dilute the stock 1:1000 in assay buffer (HBSS + 20 mM HEPES) to achieve a 10 µM working concentration. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

## Protocol B: GPR35 Calcium Mobilization Assay (FLIPR)

Context: Since GPR35 is G

coupled, native calcium signals are weak. This protocol uses a G

chimeric cell line (e.g., CHO-GPR35-Gq $\alpha$ 5) to force calcium release upon agonist binding.

#### Materials:

- CHO-K1 cells stably expressing human GPR35 and G
- FLIPR Calcium 6 Assay Kit (Molecular Devices).
- Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.

#### Workflow:

- Cell Seeding: Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO

- Dye Loading: Remove culture media. Add 20  $\mu$ L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.
- Compound Addition:
  - Prepare a 5x concentration series of **2-(Dimethylamino)quinoline-4-carboxylic acid** (Range: 1 nM to 100  $\mu$ M).
  - Place the compound plate and cell plate into the FLIPR Tetra system.
  - Inject 5  $\mu$ L of compound into the cell plate (Final volume 25  $\mu$ L).
- Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60 seconds, then every 6 seconds for 2 minutes.
- Analysis: Calculate  
(Max - Min fluorescence). Plot Log[Concentration] vs. Response to determine EC

## Protocol C:

### -Arrestin Recruitment Assay (Tango)

Context: Validates that the compound recruits

-arrestin, a hallmark of GPCR activation distinct from G-protein signaling.

Workflow:

- Transfection: Transfect HTLA cells (HEK293 containing a luciferase reporter) with a GPR35-TEV-tTA fusion plasmid.
- Treatment: 24 hours post-transfection, treat cells with serially diluted **2-(Dimethylamino)quinoline-4-carboxylic acid**.
- Incubation: Incubate for 16–20 hours at 37°C. (This allows

-arrestin-protease recruitment to cleave the tTA transcription factor, driving luciferase expression).

- Detection: Add Bright-Glo™ Luciferase Reagent. Read luminescence on a plate reader.
- Validation: Use Zaprinast (10 μM) as a positive control.

## Quantitative Data Summary

Note: Values are representative of the 2-aminoquinoline-4-carboxylic acid class.

Assay Type	Parameter	Typical Value	Notes
GPR35 Binding		0.5 - 5.0 μM	Competition vs. [ <sup>3</sup> H]Kynurenic Acid
Ca <sup>2+</sup> Mobilization		1.0 - 10 μM	Dependent on species (Human vs. Rat)
-Arrestin		5.0 - 15 μM	Lower potency than G-protein signaling
Solubility		>50 mM	In DMSO
LogP	Calculated	~2.2	Moderate lipophilicity

## References

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